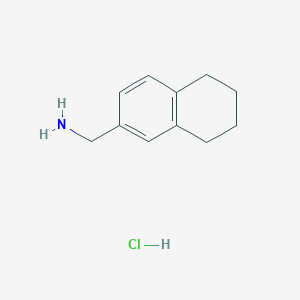
3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a tetrahydroquinoline ring system, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product undergoes amination with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, leading to more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline compounds.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h5-7H,1-4,8,12H2;1H |
Clé InChI |
QAROJUDDGANKLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
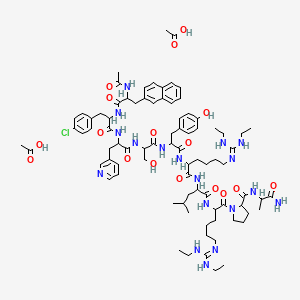
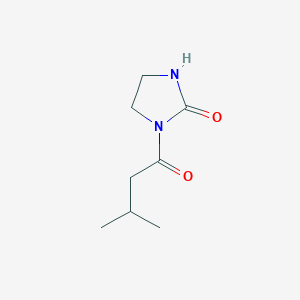



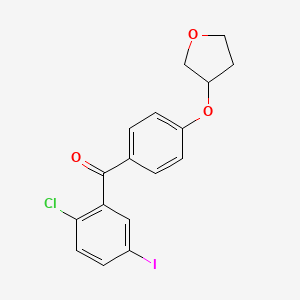
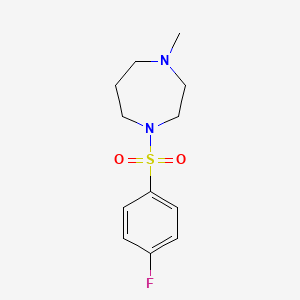

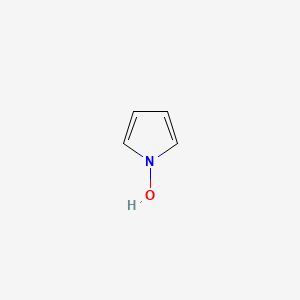
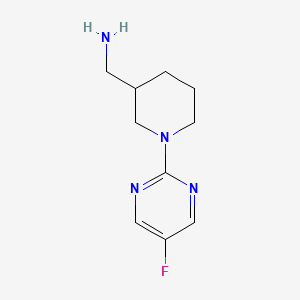

![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)

